ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (referred to as Compound A) is a quinoline derivative synthesized via a multi-step process involving condensation and cyclization reactions. Key steps include refluxing intermediates in diphenyl ether (Ph₂O) followed by purification via filtration and washing with diethyl ether (Et₂O) .
Properties
IUPAC Name |
ethyl 1-benzyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-16(21)15(20)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGGQVMBZRAYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis Approach
The Friedländer reaction condenses 2-aminobenzaldehyde derivatives with β-keto esters to form the quinoline core. For this compound:
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Precursor Preparation : 3-Chloro-2,4,5-trifluorobenzoic acid is diazotized and chlorinated to introduce reactive sites.
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Cyclization : Reacting the chlorinated intermediate with ethyl benzoylacetate in acetic acid/formamide at 125°C for 24 hours yields the dihydroquinoline core.
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Benzylation : Treatment with benzyl chloride and K₂CO₃ in DMF at 50°C introduces the 1-benzyl group (76–90% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | AcOH, formamide, 125°C, 24 h | 70–85 |
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 50°C | 82 |
Cyclization of β-Keto Esters with Aniline Derivatives
An alternative route involves β-keto ester intermediates:
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β-Keto Ester Formation : Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is synthesized via Claisen condensation.
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Cyclocondensation : Reacting with 3,4-difluoroaniline in i-PrOH at 70°C forms the quinoline ring.
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Esterification : The carboxylate intermediate is treated with ethyl chloroformate and pyridine to install the ethyl ester group (89% yield).
Key Reaction Conditions and Optimization
Fluorination Techniques
Solvent and Catalyst Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent for Cyclization | Acetic acid/formamide (1:1) | +15% |
| Base for Benzylation | K₂CO₃ (2 equiv) | +20% |
| Temperature | 125°C for cyclization | Prevents decomposition |
Intermediate Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Data
X-ray diffraction confirms a dihedral angle of 6.8° between the carboxylate group and quinoline ring, stabilizing the planar structure.
Comparative Analysis with Related Quinoline Esters
| Compound | Substituents | Yield (%) | LogP |
|---|---|---|---|
| Ethyl 1-cyclopropyl-6-fluoro-4-oxo- | Cyclopropyl, F-6 | 78 | 2.1 |
| Ethyl 1-benzyl-6,7-difluoro-4-oxo- | Benzyl, F-6,7 | 82 | 3.4 |
| Methyl 1-(2,4-difluorophenyl)-4-oxo- | 2,4-F₂Ph, F-6,7 | 69 | 3.1 |
The benzyl group enhances yield and lipophilicity compared to cyclopropyl analogues.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The difluoro groups enhance its binding affinity to the target enzymes, increasing its antibacterial efficacy.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 (N1) significantly influences physicochemical and biological properties.
Key Observations :
- Lipophilicity : Benzyl (Compound A) > Cyclopropyl > Ethyl > tert-Butyl.
- Synthetic Yield : Ethyl derivatives (e.g., 48% for 1-ethyl analog) are more accessible than benzyl or cyclopropyl derivatives, which require specialized reagents like benzylamine or cyclopropylamine .
- Crystal Packing : Cyclopropyl analogs exhibit intermolecular hydrogen bonding (C–H···O), influencing solubility and crystallinity .
Modifications at Positions 6, 7, and 8
Fluorine atoms at positions 6 and 7 are conserved in most analogs, but substitutions at position 8 vary:
Key Observations :
- Antibacterial Activity: Chlorine at position 8 is associated with intermediates in fluoroquinolone antibiotics (e.g., moxifloxacin precursors) .
- Solubility: Ethoxy derivatives (e.g., 172602-83-4) show moderate solubility in chloroform and methanol , whereas unsubstituted analogs like Compound A likely have lower aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Melting Points and Stability
- Cyclopropyl Analogs : Melting points range from 147–150°C (e.g., 172602-83-4) .
- Ethyl Analogs: Limited data, but 1-ethyl-6,7-difluoro-4-oxo-...-carboxylic acid (CAS 70032-25-6) has a molecular weight of 253.20 g/mol .
- Compound A: Expected higher melting point due to benzyl group’s rigidity and molecular weight (C₁₇H₁₅F₂NO₃: MW 335.31 g/mol).
Solubility and Bioavailability
- Cyclopropyl Derivatives: Soluble in polar solvents (ethyl acetate, methanol) due to hydrogen bonding .
- Benzyl Derivatives (Compound A) : Likely lipophilic, favoring membrane penetration but requiring formulation adjustments for bioavailability.
Biological Activity
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention due to its potential biological activities, particularly its antimicrobial and cytotoxic properties. This article delves into its biological activity, supported by relevant research findings and data tables.
- Molecular Formula : CHFN\O
- Molecular Weight : 323.29 g/mol
- CAS Number : 112811-71-9
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 4.4 mg/ml | 14.1 |
| Escherichia coli | 6.9 mg/ml | 22.7 |
| Pseudomonas aeruginosa | 5.0 mg/ml | 15.0 |
| Bacillus cereus | 3.1 mg/ml | 19.0 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations .
Cytotoxic Activity
Research has also investigated the cytotoxic effects of this compound on various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Comparison Drug (IC) |
|---|---|---|
| KB | 0.5 | Doxorubicin (0.046) |
| BT-549 | 0.4 | Doxorubicin (0.313) |
| SK-MEL | 0.8 | Doxorubicin (0.046) |
| SKOV-3 | 0.8 | Doxorubicin (0.313) |
The compound demonstrated potent cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription . The presence of difluoro and benzyl substituents enhances its interaction with these targets, leading to increased antimicrobial potency.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Sultana et al. evaluated various derivatives of quinolone compounds, including ethyl 1-benzyl-6,7-difluoro derivatives, against a panel of bacterial strains. The results indicated that these derivatives were more effective than standard fluoroquinolones in inhibiting bacterial growth .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of this compound against cancer cell lines. The findings revealed selective cytotoxicity towards certain cell lines at lower concentrations compared to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
Cyclocondensation : React substituted benzaldehydes (e.g., 2,4-dichlorobenzyl derivatives) with ethyl 3-keto esters under acidic or basic conditions to form the quinoline core .
Fluorination : Introduce fluorine atoms at positions 6 and 7 using fluorinating agents like Selectfluor™ or DAST under anhydrous conditions .
Benzylation : Incorporate the benzyl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., triethylamine vs. NaH) significantly impact purity and yield. For instance, ethanol reflux improves cyclization efficiency by ~20% compared to DMF .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Structural Confirmation :
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles to confirm the planar quinoline core and substituent orientations .
- NMR Spectroscopy : Use - and -NMR to verify fluorine placement (δ ~ -120 ppm for C6/C7-F) and benzyl proton splitting patterns (δ 4.5–5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 400.12) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution, benzyl group) impact biological activity?
- Comparative Analysis :
- Fluorine Effects : 6,7-Difluoro substitution enhances membrane permeability and target binding (e.g., ~50% higher antibacterial activity vs. non-fluorinated analogs) due to increased electronegativity and lipophilicity .
- Benzyl Group Role : The benzyl moiety improves pharmacokinetic stability by reducing metabolic degradation (t increased from 2.1 to 4.7 hours in murine models) .
- Experimental Design : Perform SAR studies using analogs with varied substituents (e.g., methyl, chloro, methoxy) and assay against bacterial DNA gyrase or cancer cell lines (e.g., IC values via MTT assays) .
Q. What strategies resolve contradictions in reported biological data for quinoline-3-carboxylates?
- Data Discrepancies : For example, some studies report high antibacterial activity (MIC = 0.5 µg/mL), while others show moderate effects (MIC = 8 µg/mL) .
- Resolution Approaches :
Standardize Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar, 37°C).
Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation artifacts .
Validate Purity : HPLC purity ≥98% (C18 column, 254 nm) ensures activity correlates with the target compound, not impurities .
Q. How can computational modeling guide the optimization of this compound for target binding?
- Methodology :
Docking Simulations : Use AutoDock Vina to predict binding modes with DNA gyrase (PDB ID: 1KZN). The 4-oxo group forms hydrogen bonds with Ser84 (ΔG = -9.2 kcal/mol) .
QSAR Models : Develop regression models correlating logP values (<3.5) with enhanced BBB penetration for CNS applications .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
